molecular formula C10H11ClFN3O2 B6208097 ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride CAS No. 2703782-49-2

ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Cat. No.: B6208097
CAS No.: 2703782-49-2
M. Wt: 259.66 g/mol
InChI Key: RAZAMJPPNNZDBQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, making it a valuable scaffold in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino and fluoro groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

2703782-49-2

Molecular Formula

C10H11ClFN3O2

Molecular Weight

259.66 g/mol

IUPAC Name

ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H10FN3O2.ClH/c1-2-16-10(15)6-5-13-14-4-3-7(12)8(11)9(6)14;/h3-5H,2,12H2,1H3;1H

InChI Key

RAZAMJPPNNZDBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=CN2N=C1)N)F.Cl

Purity

95

Origin of Product

United States

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